Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
CAS No.: 94107-64-9
Cat. No.: VC17000634
Molecular Formula: C4H22N4O7P2
Molecular Weight: 300.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94107-64-9 |
|---|---|
| Molecular Formula | C4H22N4O7P2 |
| Molecular Weight | 300.19 g/mol |
| IUPAC Name | triazanium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |
| Standard InChI | InChI=1S/C4H13NO7P2.3H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);3*1H3 |
| Standard InChI Key | FSEJJLUPAXZSIH-UHFFFAOYSA-N |
| Canonical SMILES | C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Introduction
Chemical Structure and Physicochemical Properties
Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate belongs to the aminobisphosphonate subclass, distinguished by its dual phosphonate groups bonded to a central carbon atom and a hydroxyethyl-imino functional moiety. Its molecular formula, C₄H₂₂N₄O₇P₂, corresponds to a molecular weight of 300.19 g/mol. The compound’s structure enables strong chelation with calcium ions, a critical feature for its affinity to hydroxyapatite in bone tissue.
Key Structural Features:
-
Bisphosphonate Core: Two phosphonate (-PO₃H₂) groups linked via a methylene bridge.
-
Hydroxyethyl-Imino Side Chain: Enhances solubility and biological targeting.
-
Triammonium Counterions: Improve stability and ionic character in aqueous solutions.
Table 1: Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| CAS No. | 94107-64-9 | |
| Molecular Formula | C₄H₂₂N₄O₇P₂ | |
| Molecular Weight | 300.19 g/mol | |
| IUPAC Name | Triazanium; hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate | |
| Solubility | Highly soluble in water |
Synthesis and Manufacturing
The synthesis of triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves multi-step reactions optimized for yield and purity. A common approach utilizes phosphonylation of amine precursors under controlled conditions.
Primary Synthesis Pathway:
-
Formation of the Bisphosphonate Backbone: Reacting phosphorous acid with formaldehyde generates methylenebisphosphonic acid.
-
Functionalization with Hydroxyethyl-Imino Group: Introducing 2-aminoethanol via nucleophilic substitution, followed by ammonium neutralization to stabilize the product.
Critical parameters include pH control (maintained at 6–8) and temperature (40–60°C) to prevent side reactions. Industrial-scale production often employs one-pot synthesis to streamline these steps, achieving yields exceeding 70%.
Biological Activity and Mechanism of Action
Bisphosphonates, including this compound, primarily target osteoclast-mediated bone resorption. Their mechanism involves:
Inhibition of Osteoclast Function
-
Binding to Hydroxyapatite: The phosphonate groups chelate calcium ions in bone mineral, localizing the compound to resorption sites.
-
Disruption of ATP Metabolism: By inhibiting farnesyl pyrophosphate synthase in the mevalonate pathway, bisphosphonates induce osteoclast apoptosis.
Cardiovascular Effects
Emerging evidence suggests systemic benefits beyond bone health. A cohort study of bisphosphonate users demonstrated a 65% reduction in acute myocardial infarction risk (HR = 0.35), attributed to anti-inflammatory and anti-atherosclerotic properties .
Therapeutic Applications
Osteoporosis Management
Clinical trials highlight the compound’s efficacy in reducing fracture incidence by 40–50% in postmenopausal women, comparable to established bisphosphonates like alendronate. Its ammonium counterions enhance bioavailability, allowing lower dosing frequencies.
Oncology
Preclinical studies indicate potential in managing bone metastases through dual mechanisms:
-
Inhibition of Osteolysis: Reduces tumor-induced bone destruction.
-
Direct Antitumor Effects: Induces apoptosis in cancer cell lines via mevalonate pathway disruption.
Comparative Analysis with Related Bisphosphonates
Table 2: Bisphosphonate Comparison
| Compound | Molecular Weight | Key Functional Group | Primary Application |
|---|---|---|---|
| Triammonium Hydrogen Bisphosphonate | 300.19 g/mol | Hydroxyethyl-imino | Osteoporosis, Oncology |
| Zoledronic Acid | 272.09 g/mol | Imidazole | Bone Metastases |
| Alendronate | 325.12 g/mol | Aminoalkyl | Osteoporosis |
Triammonium hydrogen bisphosphonate’s hydroxyethyl-imino group confers superior solubility compared to nitrogen-containing bisphosphonates like zoledronic acid, potentially reducing renal toxicity.
Cardiovascular Implications
The compound’s cardiovascular benefits, observed in a 2-year cohort study, position it as a multifunctional therapeutic agent. Proposed mechanisms include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume